4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Overview
Description
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a chemical compound with the molecular formula C9H10F3N3O . It has a molecular weight of 233.192 . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring substituted with a trifluoromethyl group at the 6-position and a morpholine group at the 4-position .The trifluoromethyl group in the compound contributes to its significant electronegativity .
Scientific Research Applications
Antibacterial and Antifungal Applications
The compound 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine and its derivatives show promising antibacterial and antifungal properties. For instance, certain 3(2H)-pyridazinone derivatives containing a morpholine moiety demonstrated activity against both Gram-positive and Gram-negative bacteria, notably against E. coli ATCC 35218. These derivatives also exhibited promising antimycobacterial and cytotoxic activities (Sukuroglu et al., 2012).
Pharmaceutical Delivery Systems
Another significant application involves the use of block copolymer micelles for delivering hydrophobic antitumor candidate pyridazinone derivatives. A study demonstrated that when the compound DZO, a model compound of hydrophobic antitumor candidate pyridazinone derivatives, was encapsulated in these micelles, it exhibited sustained release properties, improved maximum tolerated dose (MTD), better pharmacokinetic parameters, and enhanced antitumor activity in vivo (Jin et al., 2015).
Structural and Pharmacological Research
Structurally, the compound and its relatives have been a subject of interest. For example, studies on the crystal structure and vibrational spectra of certain pyridazine derivatives, including those with a morpholine moiety, provide insights into their molecular structure and potential interactions (Aydin et al., 2015). Additionally, derivatives of this compound have been explored for their biomolecular binding properties, indicating their potential in drug design (Bonacorso et al., 2018).
Anticonvulsant Activity
Furthermore, derivatives of this compound have been studied for their potential anticonvulsant activities, demonstrating the compound's versatility in pharmacological research (Xu et al., 1991).
Synthetic Pathways and Intermediates
The compound and its derivatives also serve as crucial intermediates in the synthesis of various biologically active compounds, demonstrating its importance in the field of medicinal chemistry (Wang et al., 2016).
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHEDLEIVEIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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